5-(4-Nitrophenyl)isoxazol-3-amine
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Overview
Description
5-(4-Nitrophenyl)isoxazol-3-amine is a heterocyclic compound featuring an isoxazole ring substituted with a nitrophenyl group at the 5-position and an amine group at the 3-position. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)isoxazol-3-amine typically involves a multi-step process:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) to improve yield and selectivity.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of a suitable phenyl precursor.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated isoxazole derivatives.
Scientific Research Applications
5-(4-Nitrophenyl)isoxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Phenylisoxazol-3-amine: Lacks the nitro group, resulting in different reactivity and biological activity.
5-(4-Methylphenyl)isoxazol-3-amine: Contains a methyl group instead of a nitro group, leading to variations in chemical properties.
Properties
CAS No. |
911052-41-0 |
---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H7N3O3/c10-9-5-8(15-11-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11) |
InChI Key |
SJORLJIJFQWNIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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